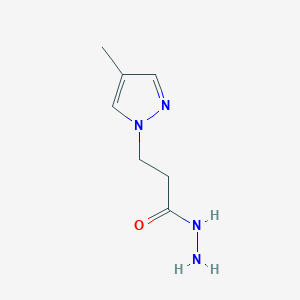

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide

Description

3-(4-Methyl-1H-pyrazol-1-yl)propanehydrazide (CAS: 512809-34-6) is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a propanehydrazide side chain. The compound is synthesized with 97% purity, as reported in commercial catalogs, and serves as a precursor for further derivatization in medicinal chemistry .

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-6-4-9-11(5-6)3-2-7(12)10-8/h4-5H,2-3,8H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSUTTBCURSYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241768 | |

| Record name | 4-Methyl-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-34-6 | |

| Record name | 4-Methyl-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-methyl-1H-pyrazole with a suitable hydrazide precursor. One common method is the reaction of 4-methyl-1H-pyrazole with 3-bromopropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted hydrazides and related compounds.

Scientific Research Applications

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

3-(4-Phenylpiperazin-1-yl)propanehydrazide (3a) :

- Molecular Weight : 249.17 g/mol (C₁₃H₂₁N₄O).

- Properties : Substitution with a phenylpiperazine group increases aromaticity and electron density, enhancing cholinesterase inhibitory activity (IC₅₀: 12.3 µM for acetylcholinesterase) .

- Key Difference : The piperazine ring introduces basicity (pKa ~8.5), improving water solubility compared to the pyrazole analog .

3-(4-(4-Methoxyphenyl)piperazin-1-yl)propanehydrazide (3c) :

Comparison : The pyrazole in the target compound replaces the piperazine/piperidine ring, reducing basicity but increasing metabolic stability due to the pyrazole’s resistance to oxidative degradation .

Hydrazide Derivatives with Aromatic Substituents

N′-(4-Hydroxy-3-methoxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide (3d) :

N′-(2-Hydroxybenzylidene)-3-(1,3,7-trimethylxanthinyl-8-ylthio)propanehydrazide (6l) :

Comparison : The target compound lacks the extended aromatic systems seen in these analogs, which may limit its antioxidant and enzyme inhibitory potency but improve bioavailability (predicted logP: 1.8 vs. 2.5–3.5 for indole/xanthine derivatives) .

Pyrazole-Based Derivatives

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide :

- 3-(1H-1,2,3-Benzotriazol-1-yl)-N′-[(E)-{2-[(3-bromophenyl)methoxy]phenyl}methylidene]propanehydrazide: Molecular Weight: 478.33 g/mol (C₂₀H₁₉BrN₆O₂).

Biological Activity

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydrazide functional group linked to a pyrazole ring. This unique structure contributes to its reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various metabolic pathways, which can lead to therapeutic effects. For instance, it has been suggested that the compound can inhibit certain enzymes, thereby affecting cellular processes that are critical in disease progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology. The mechanism behind this activity may involve the induction of apoptosis or inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study screened various derivatives of pyrazole compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to established antibiotics .

- Anticancer Evaluation : A recent investigation into the anticancer properties revealed that this compound could induce apoptosis in human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Mechanistic Insights : Further research into the mechanism of action suggested that the compound might interfere with specific signaling pathways essential for cancer cell survival, thereby enhancing its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 3-(4-methylpiperazin-1-yl)propanoic acid | Structure | Antimicrobial | Effective against resistant bacterial strains |

| 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | Structure | Anticancer | Induces apoptosis in cancer cells |

| 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid | Structure | Anti-inflammatory | Reduces inflammation markers in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.